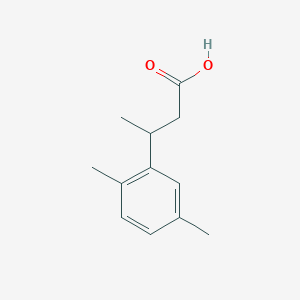

3-(2,5-dimethylphenyl)butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a butanoic acid backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2,5-dimethylbenzene with butanoic acid derivatives under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,5-Dimethylphenyl)butanoic acid has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

- 3-(2,4-Dimethylphenyl)butanoic acid

- 3-(3,5-Dimethylphenyl)butanoic acid

- 3-(2,6-Dimethylphenyl)butanoic acid

Uniqueness: 3-(2,5-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.

Biological Activity

3-(2,5-Dimethylphenyl)butanoic acid, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2, with a molecular weight of approximately 206.28 g/mol. The compound features a butanoic acid moiety attached to a 2,5-dimethylphenyl group, which may enhance its biological interactions due to steric effects and electronic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Neurotransmitter Modulation : Preliminary studies suggest the compound may interact with neurotransmitter systems, potentially influencing amino acid metabolism and offering therapeutic avenues for neurological disorders.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties. This is particularly relevant in the context of conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been observed in related studies, suggesting potential applications in oxidative stress-related conditions.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:

- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and inflammation, modulating their activity.

- Enzymatic Inhibition : It could inhibit enzymes responsible for the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Neuropharmacological Effects : A study highlighted the impact of similar compounds on cognitive functions and memory enhancement in animal models. The results suggest that these compounds could be developed as cognitive enhancers.

- Anti-inflammatory Studies : Research focusing on anti-inflammatory agents has shown that derivatives of butanoic acids can significantly reduce inflammation markers in vivo. This suggests a promising therapeutic role for this compound in managing chronic inflammatory conditions .

- Oxidative Stress Research : Investigations into antioxidants have revealed that compounds with similar structures can effectively reduce oxidative stress markers in cellular models. This positions this compound as a potential candidate for further studies in oxidative damage scenarios.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-methylbutanoic acid | Methyl group addition | Potential cognitive enhancer |

| 3-Amino-2,5-dimethylbenzoic acid | Benzoic acid moiety | Anti-inflammatory properties |

| 4-Amino-4-(3-methylphenyl)butanoic acid | Methyl group on different position | Varying biological effects |

This table illustrates how slight modifications to the structure can lead to differences in biological activity.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for 3-(2,5-dimethylphenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Knoevenagel condensation between 2,5-dimethylbenzaldehyde and malonic acid derivatives, followed by acid-catalyzed cyclization or decarboxylation. Evidence from structurally analogous compounds (e.g., thienopyrimidines) highlights the use of formic acid for cyclization . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) optimize condensation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. Q2: Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- NMR spectroscopy (¹H, ¹³C) resolves substituent positions on the aromatic ring and confirms the carboxylic acid moiety .

- HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization), while GC-MS identifies volatile byproducts .

- Melting point analysis (129–131°C) serves as a preliminary purity indicator .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphism or residual solvents. Methodological steps include:

Recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate dominant crystalline forms.

DSC/TGA to differentiate polymorphic phases and quantify solvent residues .

Cross-validation using multiple spectral databases (e.g., PubChem, CAS Common Chemistry) to align observed data with literature .

Q. Q4: What strategies optimize the compound’s stability during long-term storage for biological assays?

- Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the carboxylic acid group.

- Lyophilization : Freeze-drying in PBS (pH 7.4) enhances aqueous stability for in vitro studies .

- Light protection : Amber vials mitigate photodegradation of the aromatic system .

Q. Q5: How does the 2,5-dimethylphenyl group influence binding interactions in enzyme inhibition studies?

The substituent’s hydrophobicity and steric bulk enhance affinity for hydrophobic enzyme pockets. For example:

- Molecular docking simulations (e.g., AutoDock Vina) predict interactions with MMP3 or IL-6 receptors, validated via surface plasmon resonance (SPR) binding assays .

- SAR studies : Methyl group removal reduces activity by >50%, highlighting their role in target engagement .

Q. Methodological Challenges in Biological Applications

Q. Q6: What experimental designs mitigate off-target effects in cytotoxicity assays?

- Dose-response curves : Use a wide concentration range (0.1–100 µM) to identify selective vs. non-selective toxicity.

- Counter-screens : Test against unrelated enzymes (e.g., kinases) to rule out pan-assay interference .

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. Q7: How can researchers validate the compound’s role in modulating inflammatory pathways?

- In vitro models : Treat LPS-stimulated macrophages and quantify IL-6/IL-1β via ELISA .

- Gene expression profiling : RNA-seq identifies downstream targets (e.g., NF-κB) .

- Knockout controls : Use CRISPR-edited cell lines to confirm pathway specificity .

Q. Data Reproducibility and Scaling

Q. Q8: What factors contribute to batch-to-batch variability in synthetic yields?

- Impurity in starting materials : 2,5-Dimethylbenzaldehyde purity (>98% by GC) is critical .

- Moisture sensitivity : Anhydrous conditions prevent hydrolysis of intermediates .

- Scale-up adjustments : Transitioning from flask to reactor requires optimized stirring rates and heat transfer .

Q. Q9: How should researchers address discrepancies between computational predictions and experimental binding data?

- Force field refinement : Adjust parameters in docking software (e.g., AMBER) to account for ligand flexibility.

- Crystallography : Resolve co-crystal structures to validate binding poses .

- Alchemical free energy calculations (e.g., FEP+) improve affinity predictions .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-9(2)11(6-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |

InChI Key |

PXKLJKBWMFHYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.